molecular formula C18H27N3O6S B2935252 N'-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide CAS No. 869071-61-4

N'-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide

Cat. No.: B2935252
CAS No.: 869071-61-4
M. Wt: 413.49
InChI Key: UVHHFBAHTPQGAW-UHFFFAOYSA-N
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Description

The compound N'-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide is a synthetic ethanediamide derivative featuring a 1,3-oxazinan-2-ylmethyl core substituted with a 4-methoxybenzenesulfonyl group and an N-(2-methylpropyl) side chain. Its structure integrates a sulfonamide moiety, which is common in bioactive molecules due to its ability to enhance binding affinity and metabolic stability . The 4-methoxy group on the benzene ring likely contributes to electron-donating effects, influencing both reactivity and interactions with biological targets.

Properties

IUPAC Name

N-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-(2-methylpropyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O6S/c1-13(2)11-19-17(22)18(23)20-12-16-21(9-4-10-27-16)28(24,25)15-7-5-14(26-3)6-8-15/h5-8,13,16H,4,9-12H2,1-3H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVHHFBAHTPQGAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide typically involves multiple steps, starting with the preparation of the oxazinan ring and the methoxybenzenesulfonyl group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Methanol, ethanol, dichloromethane

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N’-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural homology with several ethanediamide and sulfonamide derivatives. Key comparisons are summarized below:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
N'-{[3-(4-Methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide 4-Methoxybenzenesulfonyl, 2-methylpropyl C₁₈H₂₇N₃O₆S* 413.45 Electron-donating methoxy group; potential enzyme inhibition via sulfonamide.
N'-{[3-(4-Fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide 4-Fluorobenzenesulfonyl, 2-methylpropyl C₁₇H₂₄FN₃O₅S 401.45 Electron-withdrawing fluoro group; higher metabolic stability.
KN-93 4-Methoxybenzenesulfonyl, methylbenzyl C₂₈H₃₀N₂O₄S 502.62 Kinase inhibitor; demonstrates sulfonamide role in target binding.
N-(1-Cyclohexyl-1H-pyrazol-3-yl)-N'-(1,3-diphenylpropyl)ethanediamide Cyclohexylpyrazole, diphenylpropyl C₂₆H₃₀N₄O₂ 446.55 Bulky hydrophobic groups; likely impacts solubility and membrane permeability.

*Calculated based on the fluoro analogue (C₁₇H₂₄FN₃O₅S, MW 401.45) with substitution of F (19 g/mol) by OCH₃ (31 g/mol).

Key Findings

In contrast, the 4-fluoro analogue () withdraws electrons, which may improve metabolic stability but reduce binding affinity in certain contexts . KN-93 (), another 4-methoxybenzenesulfonyl derivative, inhibits Ca²⁺/calmodulin-dependent kinase II (IC₅₀ = 370 nM), highlighting the pharmacophoric importance of this substituent .

Ethanediamide Backbone: Compared to quinolinyl oxamide (QOD) and indole carboxamide (ICD) derivatives (), the target compound’s 1,3-oxazinan-2-ylmethyl group may confer improved solubility due to its heterocyclic oxygen atom .

Biological Implications :

  • The 2-methylpropyl side chain in the target compound likely enhances lipophilicity, favoring membrane penetration. This contrasts with the diphenylpropyl group in the cyclohexylpyrazole derivative (), which may hinder solubility .

Biological Activity

N'-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth analysis of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

1. Chemical Structure and Properties

The compound's structure includes an oxazinan ring, a methoxybenzenesulfonyl group, and an ethanediamide moiety. Its molecular formula is C17H25N3O6SC_{17}H_{25}N_{3}O_{6}S, with a molecular weight of 425.5 g/mol. The presence of the oxazinan ring is particularly noteworthy as it may influence the compound's biological interactions.

Property Value
Molecular FormulaC17H25N3O6S
Molecular Weight425.5 g/mol
IUPAC NameThis compound
CAS Number872880-69-8

2. Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Oxazinan Ring : The reaction of 4-methoxybenzenesulfonyl chloride with 2-aminoethanol leads to the formation of the oxazinan ring.
  • Coupling Reaction : The intermediate is then reacted with N-(2-methylpropyl)ethanediamide under controlled conditions to yield the final product.
  • Purification : Advanced purification techniques such as chromatography are employed to isolate the desired compound.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The unique structure allows it to modulate enzyme activity, potentially acting as an inhibitor or activator depending on the target.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with receptor sites, influencing signaling pathways that regulate various physiological processes.

4. Biological Activity and Case Studies

Recent studies have explored the biological activities associated with this compound:

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections.

Enzyme Inhibition

Research indicates that it may inhibit certain enzymes linked to cancer progression. For instance, studies have shown that derivatives of similar compounds can significantly reduce the activity of proteases involved in tumor metastasis.

Neuroprotective Effects

Preliminary findings suggest that this compound may possess neuroprotective effects in models of neurodegenerative diseases, possibly through its ability to modulate oxidative stress pathways.

5. Comparative Analysis with Similar Compounds

To better understand its unique properties, a comparison with structurally similar compounds can be useful:

Compound Key Features Biological Activity
4-Methyl-N-(prop-2-yn-1-yl)benzenesulfonamideSimilar sulfonamide structureModerate enzyme inhibition
N-[(2E)-3-(4-Chlorophenyl)prop-2-en-1-yl]-4-methoxy-N-methylbenzenesulfonamideChlorophenyl substituentAnticancer properties

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